molecular formula C9H8Br2N2O2S B14917718 4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one

4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one

Cat. No.: B14917718
M. Wt: 368.05 g/mol
InChI Key: IYOIJBONXNWMAA-UHFFFAOYSA-N
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Description

4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a 4,5-dibromothiophene-2-carbonyl group. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry exploration. However, its detailed pharmacological profile remains less documented compared to structurally related compounds like Nutlin-3 and Caylin-2.

Properties

Molecular Formula

C9H8Br2N2O2S

Molecular Weight

368.05 g/mol

IUPAC Name

4-(4,5-dibromothiophene-2-carbonyl)piperazin-2-one

InChI

InChI=1S/C9H8Br2N2O2S/c10-5-3-6(16-8(5)11)9(15)13-2-1-12-7(14)4-13/h3H,1-2,4H2,(H,12,14)

InChI Key

IYOIJBONXNWMAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=C(S2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one typically involves the acylation of piperazin-2-one with 4,5-dibromothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

The applications of 4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one are primarily in the synthesis of other compounds with potential biological activity . This chemical compound, with the molecular formula C9H8Br2N2O2SC_9H_8Br_2N_2O_2S, is a derivative of thiophene and piperazine .

Synthesis of Thiophene-2-Carbamide Compounds

4,5-Dibromothiophene-2-carboxylic acid is used in the synthesis of thiophene-2-carbamide compounds . The synthesis starts with a reaction between 4,5-dibromo-thiophene-2-carboxylic acid and 1-tert-butyloxycarbonyl .

An alternative synthesis starts from 4,5-dibromo-thiophene-2-carbaldehyde, where the 2-CHO group is reduced to alcohol and converted to a -CH2Cl group using cyanuric chloride in DMF . The -Cl of the product is then substituted with 4-(aminomethyl)-1-BOC-piperidine or other amine analogs. The resulting 2-substituted 4,5-dibromo-thiophene compound is subjected to two selective Suzuki coupling reactions to produce the target 2-aminomethylthiophene series of compounds after deprotection of BOC .

Potential PARP-1 Inhibitors

Piperazine-substituted derivatives have shown promise as potential PARP-1 inhibitors for targeted cancer therapeutics .

Use in Activation Analysis

Mechanism of Action

The mechanism of action of 4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase acetylcholine levels in the brain, potentially improving cognitive function in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Core Structural Differences

The piperazin-2-one scaffold is common among several bioactive molecules, but substituents dictate target specificity and potency. Key analogs include:

Compound Name Substituents on Piperazin-2-one Core Key Functional Groups Molecular Weight Primary Target
4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one 4,5-Dibromothiophene-2-carbonyl Brominated thiophene Not reported Unknown (Theoretical)
Nutlin-3 4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxy-phenyl) Chlorophenyl, methoxy-isopropoxy ~578.5 MDM2/p53 interaction
Caylin-2 4,5-Bis(4-trifluoromethylphenyl)-2-(2-isopropoxy-4-methoxy-phenyl) Trifluoromethylphenyl 648.6 Not reported
DPP-IV Inhibitor 4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl] Trifluorophenyl, amino-butyl ~421.4 DPP-IV enzyme

Key Observations:

  • Electron Effects : The dibromothiophene group in the target compound is more electron-deficient than Nutlin-3’s chlorophenyl or Caylin-2’s trifluoromethylphenyl groups. This may alter π-π stacking or hydrogen-bonding interactions in biological systems.

Physicochemical and Pharmacokinetic Properties

  • Stability : Analogs like Caylin-2 are stable for ≥4 years at -20°C , suggesting similar storage conditions may apply to the target compound.
  • Synthetic Accessibility : Nutlin-3 derivatives are synthesized via imidazoline ring formation followed by piperazin-2-one acylation . The target compound’s synthesis would require bromothiophene carbonyl chloride coupling to piperazin-2-one.

Biological Activity

The compound 4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one is a synthetic derivative of piperazine that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a dibromothiophene moiety, which is known for its diverse biological activities. The general structure can be represented as follows:

  • Molecular Formula : C10H8Br2N2O
  • Molecular Weight : 320.99 g/mol

Pharmacological Profile

Research indicates that piperazine derivatives exhibit a broad spectrum of pharmacological activities, including:

  • Antidepressant Effects : Piperazine derivatives have been explored for their potential in treating depression due to their interaction with serotonin receptors .
  • Anticancer Properties : Some studies suggest that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially alleviating symptoms of depression or anxiety.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as pancreatic lipase, which could contribute to weight management and metabolic regulation .
  • Cellular Pathways : The compound might modulate cellular pathways involved in apoptosis and cell proliferation, making it a candidate for cancer therapy.

Study 1: Anticancer Activity

A study investigated the effects of piperazine derivatives on human cancer cell lines. The findings revealed that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of the compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial properties.

Study 3: Neuropharmacological Effects

Research focused on the neuropharmacological effects of piperazine derivatives highlighted that this compound demonstrated anxiolytic-like effects in rodent models. Behavioral assays indicated reduced anxiety levels comparable to standard anxiolytics.

Data Summary Table

Activity TypeObserved EffectReference
AnticancerCytotoxicity against MCF-7 cells
AntimicrobialMIC of 32 µg/mL against S. aureus
NeuropharmacologyAnxiolytic-like effects

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(4,5-dibromothiophene-2-carbonyl)piperazin-2-one, and how are intermediates validated?

Answer:
The synthesis involves multi-step organic reactions:

Bromination of thiophene derivatives to generate 4,5-dibromothiophene, followed by carbonyl activation.

Coupling with piperazin-2-one via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) .

Intermediate validation via LC-MS (to confirm molecular weight) and 1^1H/13^13C NMR (to verify regioselectivity and purity) .

Basic: What is the hypothesized mechanism of action for this compound, and how does its dibromothiophene moiety influence target engagement?

Answer:
While structural analogs (e.g., Nutlin-3) target MDM2/p53 interactions , the dibromothiophene group suggests potential dual functionality :

  • Electrophilic bromine atoms may enhance binding to cysteine-rich domains (e.g., kinases or redox-sensitive proteins).
  • Thiophene aromaticity could stabilize π-π stacking in hydrophobic binding pockets.
    Methodological validation: Competitive fluorescence polarization assays using MDM2 or kinase targets are recommended to confirm binding .

Advanced: How should researchers design dose-response experiments to evaluate antitumor efficacy while minimizing off-target effects?

Answer:

  • In vitro : Use a 10-point concentration range (1 nM–100 µM) in p53-wild-type vs. p53-null cancer cells to isolate MDM2-dependent effects. Include Nutlin-3 as a positive control .
  • Off-target profiling : Screen against cytochrome P450 isoforms and hERG channels using enzyme inhibition assays .
  • Data normalization : Express IC50_{50} values relative to vehicle controls and validate with ATP-based viability assays (e.g., CellTiter-Glo) .

Advanced: How can contradictory structure-activity relationship (SAR) data be resolved for analogs with varying halogen substituents?

Answer:

  • Computational modeling : Perform molecular dynamics simulations to compare binding energies of dibromo- vs. dichloro-substituted analogs (e.g., using GOLD or AutoDock) .
  • Crystallography : Co-crystallize the compound with MDM2 or alternative targets to identify halogen bond interactions .
  • Meta-analysis : Cross-reference potency data from analogs in public databases (e.g., PubChem BioAssay) to identify substituent-specific trends .

Advanced: What strategies improve aqueous solubility without compromising target affinity?

Answer:

  • Co-solvent systems : Use DMSO:water gradients (e.g., 5% DMSO in PBS) for in vitro assays, as solubility in pure water is <1 mg/mL .
  • Prodrug modification : Introduce phosphate or PEG groups at the piperazin-2-one nitrogen to enhance hydrophilicity .
  • Salt formation : Screen with counterions (e.g., HCl or sodium salts) to improve crystallinity and dissolution rates .

Advanced: How can target selectivity be confirmed against related proteins (e.g., MDM4 or PI3K isoforms)?

Answer:

  • Selectivity panels : Use TR-FRET-based binding assays for MDM2, MDM4, and PI3Kα/β/γ/δ to measure Kd_d values .
  • Kinome profiling : Employ broad-spectrum kinase screens (e.g., Eurofins KinaseProfiler) to rule out off-target kinase inhibition .
  • CRISPR validation : Knock out MDM2 in cell lines and assess residual activity to confirm mechanism specificity .

Basic: Which analytical techniques are critical for confirming purity and structural integrity?

Answer:

  • HPLC : Use a C18 column with UV detection (254 nm) to achieve >98% purity; retention time should match synthetic standards .
  • High-resolution MS : Confirm the molecular ion ([M+H]+^+) with ≤2 ppm mass error .
  • Vibrational spectroscopy : FT-IR to validate carbonyl (1680–1700 cm1^{-1}) and amide (1540–1650 cm1^{-1}) stretches .

Advanced: What in vivo models are appropriate for translating in vitro findings, and how should pharmacokinetic parameters be optimized?

Answer:

  • Xenograft models : Use immunodeficient mice implanted with p53-wild-type tumors (e.g., SJSA-1 osteosarcoma) .
  • PK/PD studies : Measure plasma half-life via LC-MS/MS and adjust dosing schedules to maintain trough concentrations above IC90_{90} .
  • Tissue distribution : Quantify compound levels in tumors vs. normal organs using radiolabeled analogs or MALDI imaging .

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